molecular formula C6H7N3O4 B085198 Methyl (4-nitro-1-imidazolyl)acetate CAS No. 13230-21-2

Methyl (4-nitro-1-imidazolyl)acetate

Cat. No. B085198
CAS RN: 13230-21-2
M. Wt: 185.14 g/mol
InChI Key: LCKCAKPRNOIOBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl (4-nitro-1-imidazolyl)acetate involves various chemical reactions and methods. For example, one approach involves the condensation of nitroalkanes with imidazole derivatives in the presence of anhydrous ammonium acetate, leading to the formation of 4-chloro-5-(2-nitroalkenyl)-1H-imidazoles, which can then react with other compounds to form derivatives of methyl (4-nitro-1-imidazolyl)acetate (Chornous et al., 2015).

Molecular Structure Analysis

The molecular structure of methyl (4-nitro-1-imidazolyl)acetate has been characterized by various analytical techniques. The imidazole ring and the nitro group are nearly coplanar, indicating a specific orientation that could influence its chemical reactivity and interaction with biological molecules (Hakmaoui et al., 2016).

Chemical Reactions and Properties

Methyl (4-nitro-1-imidazolyl)acetate undergoes various chemical reactions, including hydrolysis, transesterification, and nitration, influenced by its functional groups and molecular structure. For instance, its hydrolytic properties have been explored in studies revealing the mechanism and kinetics of reactions involving ester groups in the molecule (Peng et al., 2013).

Physical Properties Analysis

The physical properties of methyl (4-nitro-1-imidazolyl)acetate, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data on these properties were not directly mentioned in the searched articles, they can generally be inferred from its chemical structure and related compounds' properties.

Chemical Properties Analysis

The chemical properties of methyl (4-nitro-1-imidazolyl)acetate, including reactivity with different chemical agents and stability under various conditions, are significant for its use in chemical synthesis and potential pharmaceutical applications. The presence of the nitro and ester groups in its structure suggests that it may participate in a wide range of chemical reactions, offering versatility in synthetic chemistry.

References

Scientific Research Applications

  • Synthesis and Structural Analysis : The structural characteristics of nitroimidazole derivatives, including 4-nitroimidazole, have been extensively studied. These compounds have been investigated for their thermal rearrangement properties, contributing to the understanding of their chemical behavior and potential applications in synthesis processes (Grimmett et al., 1989).

  • Antimicrobial Applications : Various nitroimidazole derivatives, such as 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown significant effects against Bacillus subtilis and moderate effects against Staphylococcus aureus, indicating their potential use in antimicrobial therapies (Shafiee et al., 2002).

  • Calcium Channel Antagonist Activities : Nitroimidazole derivatives have been studied for their calcium channel antagonist activities. This research is significant for understanding the potential use of these compounds in cardiovascular therapies (Miri et al., 2002).

  • Antiprotozoal Activity : Some nitroimidazole derivatives have been screened for activity against Trypanosoma cruzi infections, highlighting their potential use in antiprotozoal therapies (Neville & Verge, 1977).

  • Electrochemical Behavior : The electrochemical behavior of nitroimidazoles, including 4-nitroimidazole and 2-methyl-5-nitroimidazole, has been investigated, providing insights into their potential applications in electrochemical processes and sensors (Roffia et al., 1982).

Safety And Hazards

“Methyl (4-nitro-1-imidazolyl)acetate” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

methyl 2-(4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCAKPRNOIOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389253
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-nitro-1-imidazolyl)acetate

CAS RN

13230-21-2
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-nitro-1-imidazolyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-nitroimidazole was alkylated with bromo-acetic acid methyl ester to provide the title compound: 1H NMR (400 MHz) 3.82 (s, 1H), 4.80, (s, 2H), 7.47 (d, 1H, J=1.7 Hz), 7.84 (d, 1H, J=1.7 Hz); gc/ms m/z 185 (M).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Janani, H Rajagopal, S Muthu, S Javed… - Journal of the Indian …, 2022 - Elsevier
The theoretical and experimental investigations have been performed on the header composite Methyl (4-nitro-1-imidazolyl)acetate (M4NIA). The theoretical calculations were …
Number of citations: 9 www.sciencedirect.com
K Vedhapriya, G Balaji, S Sakthivel, S Javed… - Chemical Physics …, 2023 - Elsevier
The optimized structure of, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-D-glucose [2DMNCAG] known by its chemical name streptozotocin, is interpreted in the current theoretical …
Number of citations: 2 www.sciencedirect.com
IG Osigbemhe, H Louis, EM Khan, EE Etim… - Applied Biochemistry …, 2022 - Springer
The problems associated with antibacterial drug discovery have kept the model of antibacterial drug to an extraordinary low level. Humans carry millions of bacteria; some species of …
Number of citations: 12 link.springer.com
VSJ Reeda, VB Jothy, M Asif, M Nasibullah… - Journal of Molecular …, 2023 - Elsevier
Isatin compounds' intriguing biological potential has captivated chemists' interest. A synthetic (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one (3CF4I) containing isatin derivatives …
Number of citations: 5 www.sciencedirect.com
M Sumithra, N Sundaraganesan, R Rajesh… - Chemical Physics …, 2023 - Elsevier
The characteristics of Five-amino-4,6-dichloro-2-(propylthio) pyrimidine (5ADCPP) are studied using theoretical vibrational spectroscopic techniques including spectroscopy in the FT-IR…
Number of citations: 14 www.sciencedirect.com
K Vedhapriya, G Balaji, B Dhiyaneshwari, A Irfan… - Journal of the Indian …, 2023 - Elsevier
The present theoretical work interprets the optimized structure, Vibrational assignments of 4-AMINO-1-β-d-ribofuranosyl-1,3,5 triazin-2(1H)-One (4AβRT) also known by the chemical …
Number of citations: 2 www.sciencedirect.com
RA Shinde, VA Adole, RD Amrutkar… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In the current paper, we describe computational molecular modeling to investigate the quantum chemical, spectroscopic, MESP and in-silico Anticancer, ADME and toxicity study of (E)-2…
Number of citations: 0 www.tandfonline.com
M Sumithra, N Sundaraganesan, R Rajesh… - Computational and …, 2023 - Elsevier
Quantum-level theoretical studies employing density functional theory and spectral methods such as Fourier Transform-Raman, Fourier Transform-Infrared, and Ultraviolet–Visible have …
Number of citations: 2 www.sciencedirect.com
S Serin, G Kaya, T Utku - Journal of the Indian Chemical Society, 2022 - Elsevier
In this study, quantum chemical calculations performed on brinzolamide (BZ), a sulfonamide derivative widely used as an antibacterial and antifungal drug, are presented. The …
Number of citations: 2 www.sciencedirect.com

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